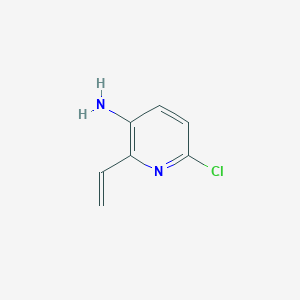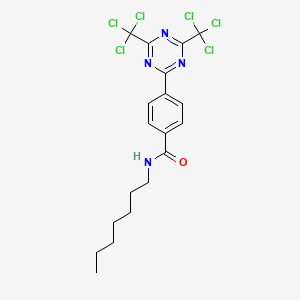
4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide is a complex organic compound known for its unique chemical structure and properties This compound is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the reaction of cyanuric chloride with trichloromethyl compounds under controlled conditions. The resulting intermediate is then reacted with heptylbenzamide to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide undergoes various chemical reactions, including:
Oxidation: The trichloromethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of 4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide involves the absorption of light, leading to the formation of reactive intermediates. These intermediates can initiate various chemical reactions, such as polymerization. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules to form covalent bonds, leading to the desired chemical transformation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazine derivatives, such as 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine . Compared to these compounds, 4-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N-heptylbenzamide offers unique advantages, such as enhanced reactivity and specificity due to the presence of the heptylbenzamide moiety. This makes it particularly useful in applications requiring high efficiency and selectivity.
Eigenschaften
CAS-Nummer |
184955-23-5 |
|---|---|
Molekularformel |
C19H20Cl6N4O |
Molekulargewicht |
533.1 g/mol |
IUPAC-Name |
4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N-heptylbenzamide |
InChI |
InChI=1S/C19H20Cl6N4O/c1-2-3-4-5-6-11-26-15(30)13-9-7-12(8-10-13)14-27-16(18(20,21)22)29-17(28-14)19(23,24)25/h7-10H,2-6,11H2,1H3,(H,26,30) |
InChI-Schlüssel |
FOXBRKXAISTIKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNC(=O)C1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


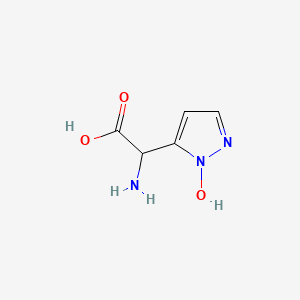
![2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate](/img/structure/B13144535.png)
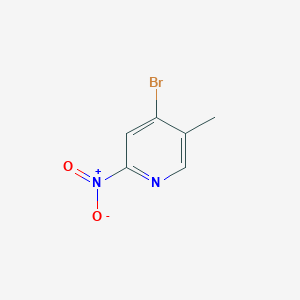
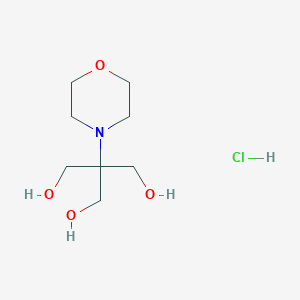

![2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13144566.png)

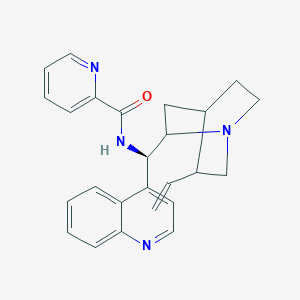
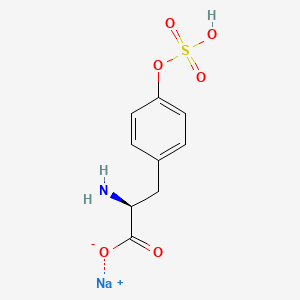
![3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B13144594.png)
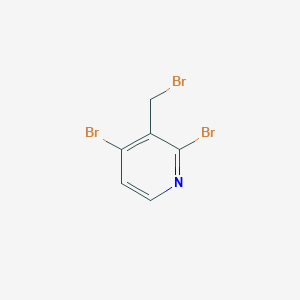

![tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13144617.png)
